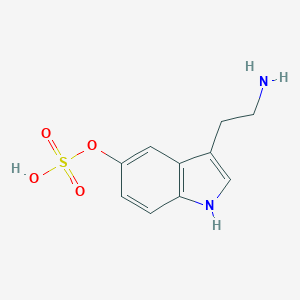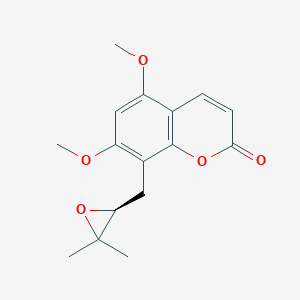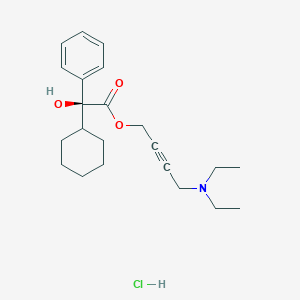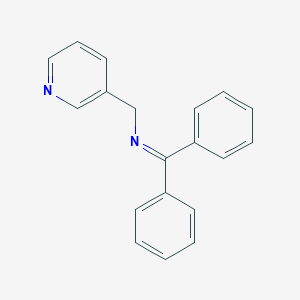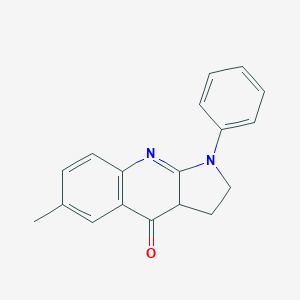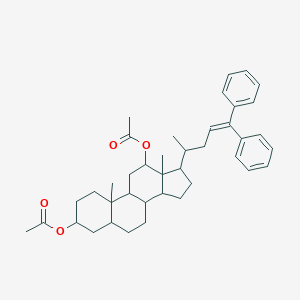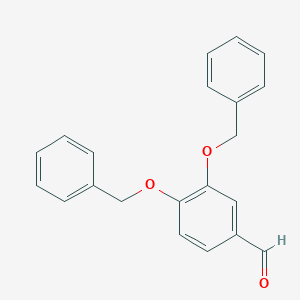
3,4-Dibenzyloxybenzaldehyde
概述
描述
3,4-Bis(benzyloxy)benzaldehyde: is an organic compound with the molecular formula C21H18O3 . It is also known by other names such as 3,4-Dibenzyloxybenzaldehyde and Benzaldehyde, 3,4-bis(phenylmethoxy)- . This compound is characterized by the presence of two benzyloxy groups attached to a benzaldehyde core, making it a valuable intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions: 3,4-Bis(benzyloxy)benzaldehyde can be synthesized through the reaction of benzyl chloride with protocatechualdehyde . The reaction typically involves the use of a base such as sodium hydroxide to facilitate the formation of the benzyloxy groups. The reaction conditions often include heating the mixture to a specific temperature to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for 3,4-Bis(benzyloxy)benzaldehyde are not widely documented, the synthesis generally follows similar principles as laboratory methods, with optimization for larger scale production. This may involve the use of continuous flow reactors and more efficient purification techniques to obtain high yields and purity.
化学反应分析
Types of Reactions: 3,4-Bis(benzyloxy)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Common reducing agents include and .
Substitution: Conditions for substitution reactions vary depending on the desired functional group, but may include the use of .
Major Products:
Oxidation: Formation of .
Reduction: Formation of .
Substitution: Formation of various substituted benzaldehyde derivatives depending on the substituent introduced.
科学研究应用
3,4-Bis(benzyloxy)benzaldehyde has several applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: It serves as a building block for the synthesis of potential drug candidates.
Material Science: It is used in the development of novel materials with specific properties.
Biological Studies: It is employed in the study of enzyme interactions and metabolic pathways.
作用机制
The mechanism of action of 3,4-Bis(benzyloxy)benzaldehyde is primarily related to its functional groups. The aldehyde group can participate in various chemical reactions, including nucleophilic addition and condensation reactions. The benzyloxy groups can influence the reactivity and stability of the compound, making it a versatile intermediate in organic synthesis .
相似化合物的比较
- 4-Benzyloxybenzaldehyde
- 3-Benzyloxybenzaldehyde
- 2,3,4-Trimethoxybenzaldehyde
- 3,4,5-Trimethoxybenzaldehyde
Comparison: 3,4-Bis(benzyloxy)benzaldehyde is unique due to the presence of two benzyloxy groups, which can significantly influence its chemical reactivity and physical properties compared to similar compounds with fewer or different substituents . This makes it particularly valuable in specific synthetic applications where these properties are advantageous.
属性
IUPAC Name |
3,4-bis(phenylmethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O3/c22-14-19-11-12-20(23-15-17-7-3-1-4-8-17)21(13-19)24-16-18-9-5-2-6-10-18/h1-14H,15-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDDLXZHBWVFPRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10202871 | |
| Record name | 3,4-Bis(benzyloxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10202871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5447-02-9 | |
| Record name | 3,4-Bis(benzyloxy)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5447-02-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Bis(benzyloxy)benzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005447029 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5447-02-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16747 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,4-Bis(benzyloxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10202871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-bis(benzyloxy)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.238 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4-BIS(BENZYLOXY)BENZALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F36FJ659RX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 3,4-Dibenzyloxybenzaldehyde?
A1: this compound has the molecular formula C21H18O3 and a molecular weight of 318.36 g/mol. [] It is characterized by a benzaldehyde core with two benzyloxy groups attached to the 3 and 4 positions of the benzene ring. [] Spectroscopic data, including 13C NMR chemical shifts, is available for the carbonyl carbon of this compound. []
Q2: How is this compound synthesized?
A2: One common synthesis route involves using 3,4-dihydroxybenzaldehyde as a starting material. [] The hydroxyl groups are protected by benzyl groups through reaction with benzyl chloride. [] This protected benzaldehyde can then be used in various reactions, including Wittig reactions [] and Knoevenagel-Doebner condensations, [] to build more complex molecules.
Q3: What are some applications of this compound in organic synthesis?
A3: this compound is a valuable intermediate in the synthesis of various natural products and their analogues. For instance, it serves as a starting point for synthesizing vinyl caffeate, an antioxidant found in Perilla frutescens Britton var. crispa (Thunb.). [] The compound can also be used in the synthesis of ω-phenylalkylcatechols found in Burmese lac. [] Additionally, it acts as a precursor for preparing chiral AB2 monomers, essential building blocks in dendrimer construction. []
Q4: Are there specific examples of how this compound has been used to synthesize natural product analogues?
A4: Yes, researchers have utilized this compound to synthesize benzyl-protected catechin and epicatechin epimers. [] This involves a multi-step process including a coupling reaction, selective reduction, protection of phenolic groups, asymmetric dihydroxylation, deprotection, cyclization, and hydrolysis. [] These epimers can then be separated by high-performance liquid chromatography. []
Q5: Has this compound been used in the development of materials?
A5: Research indicates its use in synthesizing novel metallophthalocyanines, a class of compounds with potential applications in various fields like catalysis and materials science. [] These metallophthalocyanines incorporate bulky 4-[3,4-bis(benzyloxy)benzylidene]aminophenoxy substituents, the synthesis of which utilizes this compound. []
Q6: What are the advantages of using this compound as a building block in organic synthesis?
A6: The benzyl protecting groups in this compound offer versatility in synthesis. They can be selectively removed later in the synthetic route using methods like palladium-catalyzed hydrogenolysis. [] This allows for further modification of the molecule at the sites where the benzyl groups were initially attached. []
Q7: Are there alternative synthesis routes or substitutes for this compound?
A7: While this compound offers a convenient route for many syntheses, researchers continue to explore alternative synthetic strategies and reagents. These explorations often aim to improve reaction yields, reduce the number of steps, or utilize more readily available starting materials. [] The choice of a specific synthetic route or substitute depends on various factors such as the desired product, reaction conditions, and cost-effectiveness.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(4-Methoxybenzyl)-2,3-dihydroimidazo[1,2-a]pyridin-1-ium Chloride](/img/structure/B16138.png)

![(2R,3S,4S,5S,6R)-2-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B16145.png)

